molecular formula C26H23N3O5 B15213895 3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl- CAS No. 58906-06-2

3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl-

Cat. No.: B15213895
CAS No.: 58906-06-2
M. Wt: 457.5 g/mol
InChI Key: IVIRHEQDKHFUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl- is a synthetic organic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl- typically involves multi-step organic reactions. The starting materials often include substituted hydrazines and diketones. The reaction conditions may involve:

    Condensation reactions: Using acidic or basic catalysts to form the pyrazolone ring.

    Nitration: Introducing the nitro group using nitrating agents like nitric acid.

    Esterification: Forming the ester linkage with 4-nitrobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch reactors: For controlled synthesis and purification.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Catalysts: Acidic or basic catalysts for substitution reactions.

Major Products Formed

    Amino derivatives: From the reduction of the nitro group.

    Substituted pyrazolones: From electrophilic or nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme inhibitors: Potential inhibitors of specific enzymes.

    Antimicrobial agents: Exhibits activity against certain bacteria and fungi.

Medicine

    Anti-inflammatory agents: Potential use in treating inflammatory conditions.

    Analgesics: Possible application as pain relievers.

Industry

    Dye intermediates: Used in the synthesis of dyes and pigments.

    Material science:

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl- involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group and aromatic rings play a crucial role in binding to these targets, leading to biological effects. The pathways involved may include:

    Inhibition of enzyme activity: By binding to the active site of enzymes.

    Modulation of receptor activity: By interacting with cell surface or intracellular receptors.

Comparison with Similar Compounds

Similar Compounds

    3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-1,2-diphenyl-: Lacks the nitrobenzoyl group.

    3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-hydroxy-1,2-diphenyl-: Contains a hydroxyl group instead of the nitrobenzoyl group.

Uniqueness

    Nitrobenzoyl group: Provides unique chemical reactivity and biological activity.

    Aromatic substitution pattern: Distinguishes it from other pyrazolones in terms of chemical behavior and applications.

Properties

CAS No.

58906-06-2

Molecular Formula

C26H23N3O5

Molecular Weight

457.5 g/mol

IUPAC Name

(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 4-nitrobenzoate

InChI

InChI=1S/C26H23N3O5/c1-2-3-14-23-24(30)27(20-10-6-4-7-11-20)28(21-12-8-5-9-13-21)25(23)34-26(31)19-15-17-22(18-16-19)29(32)33/h4-13,15-18H,2-3,14H2,1H3

InChI Key

IVIRHEQDKHFUJT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.